N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine
Description
N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine is a bicyclic amine featuring a spiro[3.3]heptane core fused to a methyl-substituted methanamine group. The spiro architecture imparts conformational rigidity, which can enhance binding specificity in biological systems and influence physicochemical properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-methyl-1-spiro[3.3]heptan-2-ylmethanamine |
InChI |
InChI=1S/C9H17N/c1-10-7-8-5-9(6-8)3-2-4-9/h8,10H,2-7H2,1H3 |
InChI Key |
VAKWSHKMUYSEOB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2(C1)CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine typically involves the reaction of spiro[3.3]heptane derivatives with methylamine. One common method includes the use of spiro[3.3]heptan-2-one as a starting material, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated derivatives, alkoxides.
Scientific Research Applications
N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling . The spirocyclic structure allows for unique binding interactions, contributing to its specificity and potency.
Comparison with Similar Compounds
Fluorinated Spiro Derivatives
- The hydrochloride salt enhances aqueous solubility compared to the free base.
- [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine (): The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics. Its molecular weight (193.21 g/mol) and logP value (predicted higher than non-fluorinated analogs) suggest greater metabolic stability.
Aromatic and Heterocyclic Analogs
- This modification is associated with enhanced interactions with hydrophobic protein pockets.
- Quinoline-Piperidine Methanamine Derivatives (): These compounds exhibit rigid bicyclic systems with nitrogen heteroatoms, enabling dual hydrogen bonding and cation-π interactions. Their synthesis involves multistep reactions and chromatographic purification, similar to spiro analogs.
Bioactive Spiro Methanamines
- The azaspiro moiety may enhance target engagement through spatial constraint.
- N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (): A thienopyridine-substituted analog binds riboswitch targets (KD values reported), demonstrating how heterocyclic appendages can modulate RNA interactions.
Table 1: Key Properties of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₉H₁₇N | 139.24 | Spiro[3.3]heptane, methyl | High rigidity, moderate lipophilicity |
| [2-(Trifluoromethyl)spiro...]methanamine | C₉H₁₄F₃N | 193.21 | CF₃, spiro[3.3]heptane | Enhanced metabolic stability, high logP |
| (6,6-Difluorospiro...)methanamine hydrochloride | C₈H₁₄F₂N·HCl | 197.66 | 6,6-difluoro, HCl salt | Improved aqueous solubility |
| N-Methyl-1-(naphthalen-1-yl)methanamine | C₁₂H₁₃N | 171.24 | Naphthyl | Aromatic π-system, higher molecular weight |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
